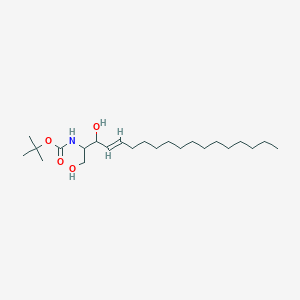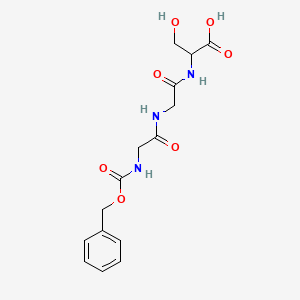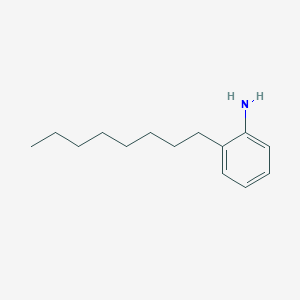
2-Octylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Octylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with octyl halides under basic conditions. Another method includes the reduction of nitroarenes followed by alkylation. The reaction conditions typically involve the use of solvents like ethanol or toluene and catalysts such as palladium or copper.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale alkylation processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Octylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones, nitroso compounds.
Reduction: Amines, hydrazines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Octylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which 2-Octylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The octyl group enhances its lipophilicity, allowing it to interact with lipid membranes and influence cellular processes.
Comparaison Avec Des Composés Similaires
4-Octylaniline: Similar structure but with the octyl group attached to the fourth position.
N-Octylaniline: Another derivative with the octyl group attached to the nitrogen atom.
Comparison: 2-Octylaniline is unique due to the position of the octyl group, which influences its reactivity and interaction with other molecules. Compared to 4-Octylaniline and N-Octylaniline, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
38886-94-1 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2-octylaniline |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12H,2-7,10,15H2,1H3 |
Clé InChI |
RUUWTSREEUTULQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


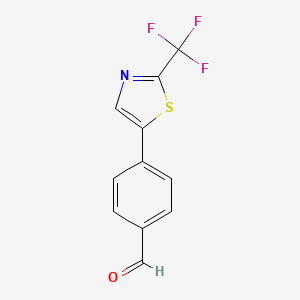
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)
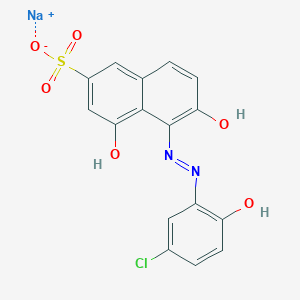
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)
